2-Methylglutaronitrile
Overview
Description
2-Methylglutaronitrile, also known as 2-Methylpentanedinitrile, is an organic compound with the chemical formula NCCH₂CH₂CH(CH₃)CN. It is a colorless liquid with an unpleasant odor and is primarily encountered as a racemate. This compound is a by-product of the large-scale synthesis of adiponitrile, which is a precursor for hexamethylenediamine and adipic acid, essential building blocks for nylon 66 .
Mechanism of Action
Target of Action
2-Methylglutaronitrile is an organic compound with the formula NCCH2CH2CH(CH3)CN . It is primarily used as a starting compound for the synthesis of vitamin nicotinamide and certain green solvents .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it can be converted to 3-methylpyridine (β-picoline) by partial hydrogenation . This process involves the binding of 3-methyltetrahydropyridine to a Zn site and dehydrogenation by a vicinal Pd site to form 3-picoline .
Biochemical Pathways
This compound is involved in the large-scale synthesis of adiponitrile . It is a by-product of the production of adiponitrile, which is a precursor of hexamethylenediamine and adipic acid, the building blocks for nylon 66 . The compound is also used in the production of 3-cyanopyridine (nicotinonitrile) through the ammonoxidation of 3-methylpyridine .
Pharmacokinetics
Its physical properties such as its colorless liquid state, density of 09548 g/cm3, melting point of -45 °C, and boiling point of 263 °C may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific use. For instance, when used in the synthesis of vitamin nicotinamide, it contributes to the production of a vital nutrient . When used in the production of green solvents, it contributes to the creation of environmentally friendly alternatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s conversion to 3-methylpyridine is promoted by the introduction of additional transition metal . Furthermore, the compound’s hydrogenation can be influenced by the presence of additional hydrogen in the reaction system .
Biochemical Analysis
Biochemical Properties
2-Methylglutaronitrile plays a crucial role in biochemical reactions, particularly in the synthesis of nicotinamide and other derivatives. It interacts with enzymes such as nitrilase, which catalyzes its hydrolysis to form 4-cyanopentanoic acid . This interaction is essential for the production of various biochemical compounds and highlights the importance of this compound in enzymatic reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. For instance, the compound’s interaction with nitrilase can lead to changes in cellular metabolism, impacting the overall cellular function . Additionally, its presence in the cellular environment can alter gene expression patterns, further influencing cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s hydrolysis, catalyzed by nitrilase, results in the formation of 4-cyanopentanoic acid, which can further participate in various biochemical pathways . This process involves enzyme activation and changes in gene expression, highlighting the compound’s role in regulating biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting specific biochemical reactions. At higher doses, this compound can cause toxic or adverse effects, impacting overall cellular function and health . Understanding these dosage effects is crucial for determining the compound’s safe and effective use in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to 3-methylpyridine (β-picoline) through partial hydrogenation . This process involves interactions with enzymes and cofactors, highlighting the compound’s role in regulating metabolic flux and metabolite levels. Additionally, the hydrolysis of this compound by nitrilase to form 4-cyanopentanoic acid is a key metabolic pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylglutaronitrile is synthesized through a multi-step process involving hydrocyanation. The initial step involves the hydrocyanation of 1,3-butadiene or a butadiene-rich C4-section using a nickel-phosphine catalyst. This reaction produces a mixture of pentenenitriles, which is then isomerized to 3- and 4-pentenenitrile using a hydrocyanation catalyst and a Lewis acid such as zinc chloride. In the final step, the mixture is reacted with hydrogen cyanide to yield a mixture of dinitriles, including this compound, adiponitrile, and 2-ethylbutanedinitrile .
Industrial Production Methods: In industrial settings, this compound is separated from the mixture of dinitriles by fractional distillation. The typical composition of the this compound-rich fraction is about 86% this compound, 11% 2-succinonitrile, and 3% adiponitrile .
Chemical Reactions Analysis
Types of Reactions: 2-Methylglutaronitrile undergoes various chemical reactions, including hydrogenation, ammonoxidation, and hydrolysis.
Common Reagents and Conditions:
Hydrogenation: In the presence of Raney cobalt and ethanol, this compound can be hydrogenated at 15 bar and 100°C to produce 2-methylpentane-1,5-diamine.
Ammonoxidation: When 3-methylpyridine is subjected to ammonoxidation on transition metal contacts, it yields 3-cyanopyridine (nicotinonitrile) with a 95% yield.
Hydrolysis: Catalyzed by nitrilase, this compound can be hydrolyzed to form 4-cyanopentanoic acid.
Major Products:
3-Methylpyridine (β-picoline): Obtained by partial hydrogenation of this compound.
2-Methylpentane-1,5-diamine: Produced through hydrogenation.
3-Cyanopyridine (nicotinonitrile): Formed via ammonoxidation.
Scientific Research Applications
2-Methylglutaronitrile has several applications in scientific research and industry:
Comparison with Similar Compounds
Adiponitrile: A precursor for hexamethylenediamine and adipic acid, used in nylon 66 production.
2-Ethylbutanedinitrile: Another by-product of adiponitrile synthesis.
2-Succinonitrile: Found in the 2-Methylglutaronitrile-rich fraction.
Uniqueness: this compound is unique due to its ability to serve as a versatile intermediate in the synthesis of various valuable compounds, including green solvents and vitamin precursors. Its chiral nature, although typically encountered as a racemate, also adds to its distinctiveness .
Properties
IUPAC Name |
2-methylpentanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPLREPCQJZDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Record name | D,L-2-METHYLGLUTARONITRILE | |
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DSSTOX Substance ID |
DTXSID4025612 | |
Record name | 2-Methylpentanedinitrile | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline] | |
Record name | D,L-2-METHYLGLUTARONITRILE | |
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Record name | Pentanedinitrile, 2-methyl- | |
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Record name | 2-Methylpentanedinitrile | |
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Boiling Point |
257 to 266 °F at 10 mmHg (NTP, 1992) | |
Record name | D,L-2-METHYLGLUTARONITRILE | |
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Flash Point |
259 °F (NTP, 1992), 98 °C | |
Record name | D,L-2-METHYLGLUTARONITRILE | |
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Record name | 2-Methylpentanedinitrile | |
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Solubility |
10 to 50 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | D,L-2-METHYLGLUTARONITRILE | |
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Density |
0.95 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
0.0051 [mmHg], 0.0051 mm Hg at 25 °C | |
Record name | 2-Methylpentanedinitrile | |
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Record name | 2-METHYLPENTANEDINITRILE | |
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Color/Form |
Liquid at ambient temperatures. | |
CAS No. |
4553-62-2, 28906-50-5 | |
Record name | D,L-2-METHYLGLUTARONITRILE | |
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Record name | 2-Methylpentanedinitrile | |
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Record name | 2-Methylpentanedinitrile | |
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Record name | Methylpentanedinitrile | |
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Record name | Pentanedinitrile, 2-methyl- | |
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Record name | 2-methylglutaronitrile | |
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Record name | 2-METHYLPENTANEDINITRILE | |
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